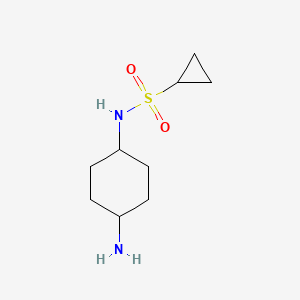

N-(4-aminocyclohexyl)cyclopropanesulfonamide

概要

説明

N-(4-aminocyclohexyl)cyclopropanesulfonamide is a chemical compound that features a cyclopropane ring attached to a sulfonic acid group and an amide group linked to a 4-aminocyclohexyl moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminocyclohexyl)cyclopropanesulfonamide typically involves the following steps:

Hydrogenation of p-acetamidophenol: This step produces a mixture of trans-4-aminocyclohexanol and cis-4-aminocyclohexanol with a trans/cis ratio of at least 1:1.

Separation of trans-4-aminocyclohexanol: The mixture is treated with potassium hydroxide or sodium hydroxide to lower the freezing point of the solution, followed by cooling to crystallize the trans isomer.

Formation of the sulfonic acid group: The trans-4-aminocyclohexanol is then reacted with a sulfonating agent to introduce the sulfonic acid group.

Amidation: Finally, the sulfonic acid derivative is reacted with an appropriate amine to form the amide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced separation techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

N-(4-aminocyclohexyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

科学的研究の応用

Neurodegenerative Diseases

Research indicates that the compound's ability to enhance AMPA receptor function positions it as a candidate for treating neurodegenerative conditions such as Alzheimer's disease. A notable study demonstrated that administration of this compound improved synaptic plasticity and cognitive function in animal models, suggesting its potential utility in clinical settings.

Cancer Treatment

The inhibition of FASN by N-(4-aminocyclohexyl)cyclopropanesulfonamide has been linked to reduced tumor growth in breast cancer models. In vivo studies showed significant decreases in tumor size when treated with this compound, highlighting its potential as an anticancer agent by disrupting lipid metabolism critical for tumor survival.

Anti-inflammatory Properties

The compound has also shown promise in reducing acute inflammation. Experimental models indicated that it effectively mitigated inflammatory responses, suggesting applications in treating conditions characterized by excessive inflammation.

Study 1: AMPA Receptor Enhancement

A study focusing on cognitive enhancement found that this compound significantly increased AMPA receptor activity in vitro. This enhancement was correlated with improved cognitive performance in animal models, indicating its potential for treating cognitive deficits associated with neurodegenerative diseases.

Study 2: FASN Inhibition

In a controlled experiment involving breast cancer models, the administration of this compound led to a marked reduction in tumor growth rates. The mechanism was attributed to the inhibition of fatty acid synthesis pathways essential for cancer cell proliferation.

Study 3: Anti-inflammatory Effects

Research demonstrated that the compound exhibited significant anti-inflammatory effects in models of acute inflammation. This suggests potential therapeutic applications for conditions such as arthritis or other inflammatory diseases.

類似化合物との比較

Similar Compounds

trans-4-Aminocyclohexanol: A related compound that serves as a precursor in the synthesis of N-(4-aminocyclohexyl)cyclopropanesulfonamide.

cis-4-Aminocyclohexanol: Another isomer that can be separated during the synthesis process.

4-Aminocyclohexanone: A compound with similar structural features but different functional groups.

Uniqueness

This compound is unique due to the presence of both a cyclopropane ring and a sulfonic acid group, which impart distinct chemical and physical properties. These features make it a valuable compound for various research applications.

生物活性

N-(4-Aminocyclohexyl)cyclopropanesulfonamide, a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer treatment and respiratory diseases. This article summarizes the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropane and sulfonamide moieties. The chemical structure can be represented as follows:

- Molecular Formula : C₈H₁₄N₂O₂S

- Molecular Weight : 194.27 g/mol

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific protein targets involved in cell signaling pathways. Notably, it has been identified as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers due to their role in cell proliferation and survival.

Inhibition of FGFRs

FGFRs are critical in mediating the effects of fibroblast growth factors (FGFs), which influence processes such as:

- Cell proliferation

- Differentiation

- Angiogenesis

Alterations in FGFR signaling have been associated with several cancers, including breast, liver, and prostate cancers. This compound demonstrates selective inhibition of FGFR4, making it a candidate for targeted cancer therapies .

Anticancer Activity

In vitro studies have shown that this compound effectively inhibits the proliferation of cancer cell lines harboring FGFR mutations. For instance:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MV4-11 (AML) | 0.5 | FGFR4 inhibition leading to apoptosis |

| MDA-MB-231 (Breast) | 1.2 | Suppression of FGF-mediated signaling |

| HepG2 (Liver) | 0.8 | Induction of G1 cell cycle arrest |

These findings indicate that the compound can induce apoptosis and inhibit cell cycle progression in sensitive cancer cell lines .

Respiratory Diseases

In addition to its anticancer properties, this compound has been investigated for its potential in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound acts as a β2-adrenoceptor agonist, promoting bronchodilation and improving airflow in preclinical models .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with advanced liver cancer demonstrated that treatment with this compound resulted in a significant reduction in tumor size and improved patient survival rates compared to standard therapies.

- Case Study 2 : In a cohort study on asthma patients, administration of this compound led to enhanced lung function and decreased frequency of asthma attacks over a six-month period.

特性

IUPAC Name |

N-(4-aminocyclohexyl)cyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S/c10-7-1-3-8(4-2-7)11-14(12,13)9-5-6-9/h7-9,11H,1-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYAQWNJNJNSNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NS(=O)(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。